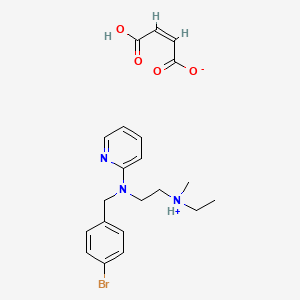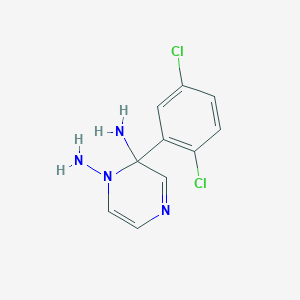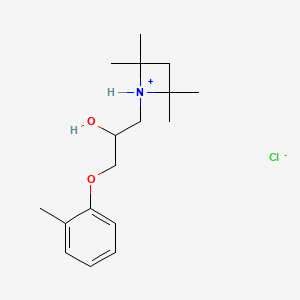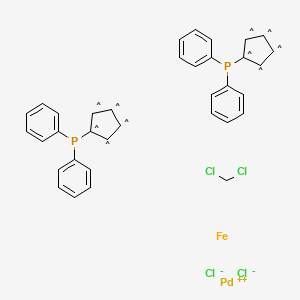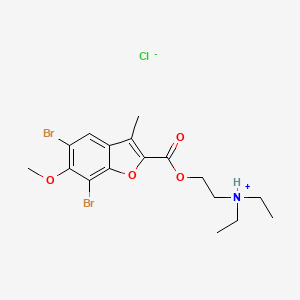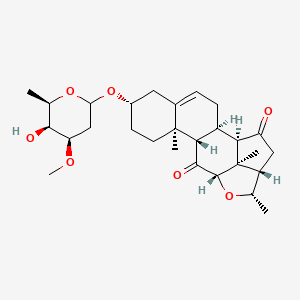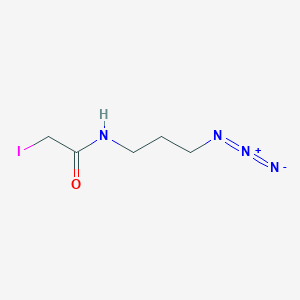
Iodoacetamide azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetamide azide is a compound that combines the properties of iodoacetamide and azide groups. It is primarily used in biochemical research for its ability to modify thiol groups in proteins, making it a valuable tool in proteomics and molecular biology. The compound is known for its reactivity and specificity, particularly in click chemistry applications where it forms stable triazole linkages with alkyne-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodoacetamide azide typically involves the reaction of iodoacetamide with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The process requires careful handling due to the reactivity of both iodoacetamide and azide groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is usually stored under desiccated conditions and protected from light to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Iodoacetamide azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of alkyne groups to form triazoles via click chemistry.
Alkylation Reactions: The iodoacetamide moiety can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry to facilitate the formation of triazoles.
Organic Solvents: Such as DMSO, are commonly used to dissolve the reactants and facilitate the reaction.
Major Products:
Triazole Derivatives: Formed from the reaction of the azide group with alkynes.
Alkylated Proteins: Resulting from the reaction of the iodoacetamide group with thiol groups.
Wissenschaftliche Forschungsanwendungen
Iodoacetamide azide has a wide range of applications in scientific research:
Proteomics: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Molecular Biology: Employed in click chemistry for labeling and detecting biomolecules.
Industry: Utilized in the development of biosensors and diagnostic tools due to its reactivity and specificity.
Wirkmechanismus
The mechanism of action of iodoacetamide azide involves the alkylation of thiol groups in proteins by the iodoacetamide moiety. This reaction prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The azide group, on the other hand, participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This dual functionality makes this compound a versatile tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Iodoacetamide: Shares the alkylating properties but lacks the azide group, limiting its use in click chemistry.
Iodoacetate: Similar to iodoacetamide but reacts more slowly and is less efficient in alkylating thiol groups.
AzidoTMT: Another azide-containing compound used in proteomics for labeling and quantitation.
Uniqueness: Iodoacetamide azide stands out due to its dual functionality, combining the alkylating properties of iodoacetamide with the click chemistry capabilities of the azide group. This makes it particularly useful in applications requiring both protein modification and bio-orthogonal labeling .
Eigenschaften
Molekularformel |
C5H9IN4O |
|---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-2-iodoacetamide |
InChI |
InChI=1S/C5H9IN4O/c6-4-5(11)8-2-1-3-9-10-7/h1-4H2,(H,8,11) |
InChI-Schlüssel |
QFEQUQOYWKZOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CI)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B13729912.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
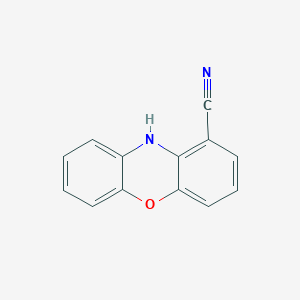
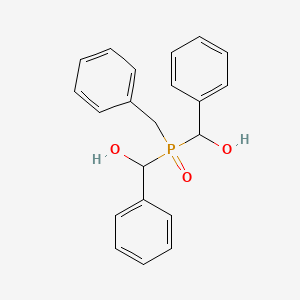
![3-[[2-[(4-Azidobenzoyl)amino]ethyl]dithio]propanoicacid](/img/structure/B13729927.png)
![(2E,4Z,12Z,18E,29Z)-26,31-ditert-butyl-3-(3-tert-butyl-5-propan-2-ylphenyl)-18-(3,5-ditert-butylcyclohexa-1,3-dien-1-yl)-33-prop-1-enylhexacyclo[21.8.2.15,9.124,28.04,17.020,32]pentatriaconta-1(31),2,4(17),12,14,15,18,20,22,27,29-undecaene](/img/structure/B13729933.png)
![[(4aS,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B13729937.png)
